molecular formula C20H16FN5O4 B394862 ethyl (2-{4-[(2-fluorobenzoyl)amino]-1,2,5-oxadiazol-3-yl}-1H-benzimidazol-1-yl)acetate

ethyl (2-{4-[(2-fluorobenzoyl)amino]-1,2,5-oxadiazol-3-yl}-1H-benzimidazol-1-yl)acetate

Cat. No.: B394862
M. Wt: 409.4g/mol
InChI Key: IEPWZZCIRVBASB-UHFFFAOYSA-N
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Description

ethyl (2-{4-[(2-fluorobenzoyl)amino]-1,2,5-oxadiazol-3-yl}-1H-benzimidazol-1-yl)acetate is a complex organic compound with a unique structure that includes a benzimidazole core, an oxadiazole ring, and a fluorobenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2-{4-[(2-fluorobenzoyl)amino]-1,2,5-oxadiazol-3-yl}-1H-benzimidazol-1-yl)acetate typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include the following steps:

    Preparation of 2-fluorobenzoyl chloride: This can be achieved by reacting 2-fluorobenzoic acid with thionyl chloride.

    Formation of 2-fluorobenzoyl amide: The 2-fluorobenzoyl chloride is then reacted with an amine to form the corresponding amide.

    Cyclization to form the oxadiazole ring: The amide is further reacted with hydrazine and a suitable dehydrating agent to form the 1,2,5-oxadiazole ring.

    Formation of benzimidazole core: The oxadiazole intermediate is then reacted with o-phenylenediamine under acidic conditions to form the benzimidazole core.

    Esterification: Finally, the benzimidazole derivative is esterified with ethyl bromoacetate to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This may include the use of automated reactors, continuous flow chemistry, and other advanced techniques to streamline the process.

Chemical Reactions Analysis

Types of Reactions

ethyl (2-{4-[(2-fluorobenzoyl)amino]-1,2,5-oxadiazol-3-yl}-1H-benzimidazol-1-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzimidazole and oxadiazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.

Scientific Research Applications

ethyl (2-{4-[(2-fluorobenzoyl)amino]-1,2,5-oxadiazol-3-yl}-1H-benzimidazol-1-yl)acetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of ethyl (2-{4-[(2-fluorobenzoyl)amino]-1,2,5-oxadiazol-3-yl}-1H-benzimidazol-1-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (2-fluorobenzoyl)acetate
  • Ethyl (4-fluorobenzoyl)acetate
  • Ethyl (3-fluorobenzoyl)acetate

Uniqueness

ethyl (2-{4-[(2-fluorobenzoyl)amino]-1,2,5-oxadiazol-3-yl}-1H-benzimidazol-1-yl)acetate is unique due to its combination of a benzimidazole core, an oxadiazole ring, and a fluorobenzoyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C20H16FN5O4

Molecular Weight

409.4g/mol

IUPAC Name

ethyl 2-[2-[4-[(2-fluorobenzoyl)amino]-1,2,5-oxadiazol-3-yl]benzimidazol-1-yl]acetate

InChI

InChI=1S/C20H16FN5O4/c1-2-29-16(27)11-26-15-10-6-5-9-14(15)22-19(26)17-18(25-30-24-17)23-20(28)12-7-3-4-8-13(12)21/h3-10H,2,11H2,1H3,(H,23,25,28)

InChI Key

IEPWZZCIRVBASB-UHFFFAOYSA-N

SMILES

CCOC(=O)CN1C2=CC=CC=C2N=C1C3=NON=C3NC(=O)C4=CC=CC=C4F

Canonical SMILES

CCOC(=O)CN1C2=CC=CC=C2N=C1C3=NON=C3NC(=O)C4=CC=CC=C4F

Origin of Product

United States

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